molecular formula C13H17NO3 B3002334 2-Methyl-3,4,10,10a-tetrahydro-1H-chromeno[3,2-c]pyridine-4a,10-diol CAS No. 2415518-02-2

2-Methyl-3,4,10,10a-tetrahydro-1H-chromeno[3,2-c]pyridine-4a,10-diol

Cat. No.: B3002334
CAS No.: 2415518-02-2
M. Wt: 235.283
InChI Key: IARHXZFORQWYSW-UHFFFAOYSA-N
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Description

2-Methyl-3,4,10,10a-tetrahydro-1H-chromeno[3,2-c]pyridine-4a,10-diol is a chemical compound based on the 1H-chromeno[3,2-c]pyridine scaffold, a structure recognized as a "privileged scaffold" in medicinal chemistry due to its drug-likeness and association with diverse pharmacological activities . This fused heterocyclic system is of significant interest in the design and synthesis of novel bioactive molecules. The chromeno[3,2-c]pyridine core is under investigation for its potential in neurodegenerative disease research. Related derivatives have been characterized as multitarget-directed ligands (MTDLs), showing potent in vitro inhibitory activity against key neurological enzymes such as monoamine oxidases (MAO A and B) and cholinesterases (AChE and BChE) . These targets are critical in the symptomatic treatment of conditions like Alzheimer's and Parkinson's disease, positioning this class of compounds as promising candidates for further neuroprotective studies . Furthermore, beyond neuroprotection, the role of MAO inhibitors in cancer is an emerging field of study. Chromeno[3,2-c]pyridine analogs have demonstrated noteworthy antiproliferative activity in assays against various human tumor cell lines, including breast (MCF-7), colon (HCT116), and cisplatin-resistant ovarian (SK-OV-3) cancer cells, with IC50 values in the low micromolar range . The scaffold is also found in several natural alkaloids and synthetic derivatives that exhibit antimicrobial and antiviral properties . Researchers can leverage this compound as a key synthetic intermediate or precursor for developing new therapeutic agents across these multiple domains. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-methyl-3,4,10,10a-tetrahydro-1H-chromeno[3,2-c]pyridine-4a,10-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-14-7-6-13(16)10(8-14)12(15)9-4-2-3-5-11(9)17-13/h2-5,10,12,15-16H,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IARHXZFORQWYSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(C(C1)C(C3=CC=CC=C3O2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methyl-3,4,10,10a-tetrahydro-1H-chromeno[3,2-c]pyridine-4a,10-diol is a compound of interest due to its potential biological activities, particularly as an inhibitor of monoamine oxidases (MAOs) and cholinesterases (ChEs). These enzymes are crucial in neurotransmitter metabolism and cholinergic signaling, making their inhibitors valuable in treating neurological disorders.

Chemical Structure

The compound belongs to the chromeno-pyridine family and features a unique bicyclic structure that contributes to its biological properties. The structural formula can be represented as follows:

C14H15NO2\text{C}_{14}\text{H}_{15}\text{N}\text{O}_2

Inhibition of Monoamine Oxidases (MAOs)

Studies have demonstrated that derivatives of 2-methyl-3,4,10,10a-tetrahydro-1H-chromeno[3,2-c]pyridine exhibit significant inhibitory activity against human MAO isoforms A and B. The structure-activity relationships (SARs) have been explored to understand how modifications affect enzyme inhibition.

Key Findings:

  • MAO A Inhibition: Certain derivatives showed IC50 values around 1 μM, indicating potent inhibition. For example, 2,3-dihydro derivatives preferentially inhibit MAO A.
  • MAO B Inhibition: The compound 1,2,3,4-tetrahydro derivatives demonstrated even stronger inhibition with IC50 values as low as 0.51 μM for MAO B. This suggests that specific substitutions on the chromene scaffold enhance potency against MAO B compared to MAO A.
Compound TypeIC50 (MAO A)IC50 (MAO B)
2-Methyl-1,2-DHCP~1 μM~0.51 μM
1H-Indol-3-yl derivative3.51 μM-

Cholinesterase Inhibition

Cholinesterases play a critical role in neurotransmission by breaking down acetylcholine. The evaluated compounds also showed moderate inhibition against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Inhibition Potency:

  • Compounds exhibited IC50 values ranging from 7 to 8 μM against ChEs, indicating they are less potent compared to MAO inhibitors but still relevant for therapeutic applications.

Study on Structure-Activity Relationships

A comprehensive study evaluated various derivatives of the chromeno-pyridine scaffold to determine their biological activities. The results indicated that:

  • Substituents at the C1 position significantly influenced MAO B inhibition.
  • The introduction of bulky groups at N2 reduced the inhibitory potency.

Clinical Implications

The potential therapeutic applications of these compounds include treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By inhibiting MAOs and ChEs, these compounds may help increase levels of neurotransmitters like serotonin and acetylcholine.

Comparison with Similar Compounds

Chromeno[3,2-c]pyridine Derivatives

The following table summarizes key analogs of Compound 7a, highlighting structural variations, synthetic yields, and physical properties:

Compound ID Substituents (Position 8) Yield (%) Melting Point (°C) Key Biological Findings
7a None (parent structure) 79 192–194 MAO-B inhibition (data pending)
7b 8-Chloro 84 172–173 Enhanced lipophilicity
7c 8-Bromo 86 160–161 Improved metabolic stability
6a 8-Chloro, indole-3-yl 21 N/A (oil) Moderate cytotoxicity in MCF-7
6c 8-Bromo, indole-3-yl 51 N/A (oil) Higher anticancer activity vs. 6a

Structural and Functional Insights

  • Indole-Modified Derivatives (6a–c) : The addition of indole moieties (e.g., 6a–c) introduces π-π stacking interactions, improving binding to MAO-A/B active sites. Compound 6c (8-Bromo) demonstrated superior anticancer activity in cell viability assays, likely due to its electron-withdrawing group enhancing reactive oxygen species (ROS) generation .
  • Stereochemical Variations : Diastereomeric series 8a–e (4aR,10S,10aS*) exhibit distinct spatial orientations compared to 7a–f, which may alter enzyme binding kinetics. Preliminary data suggest 7a–f have higher MAO-B selectivity .

Comparison with Non-Chromeno Heterocycles

While chromeno[3,2-c]pyridines are unique, related heterocycles such as 5H-furo[3,2-c]quinolin-4-ones () and imidazo[1,2-a]pyridines () provide context:

  • 5H-Furoquinolinones: These lack the pyridine ring but share fused aromatic systems. Their synthetic routes (e.g., cyclization of propargyl derivatives) differ significantly, and they show weaker MAO inhibition compared to chromeno derivatives .
  • Imidazo[1,2-a]pyridines: Compounds like 1l () exhibit nitrophenyl and cyano groups that confer distinct electronic properties. However, their biological targets (e.g., anti-inflammatory activity) diverge from chromeno derivatives’ neuroprotective focus .

Research Findings and Trends

  • Synthetic Efficiency: Brominated derivatives (e.g., 7c, 6c) consistently achieve higher yields (>50%) compared to chlorinated or methoxylated analogs, likely due to favorable reaction kinetics in ethanol .
  • Thermal Stability : Lower melting points in halogenated derivatives (e.g., 7c: 160–161°C vs. 7a: 192–194°C) correlate with reduced crystallinity, impacting formulation strategies .
  • Biological Selectivity: Chromeno derivatives with smaller substituents (e.g., 7a) show preferential MAO-B inhibition, while bulkier groups (e.g., indole in 6a–c) shift activity toward anticancer pathways .

Q & A

Q. How can researchers optimize the synthesis of 2-Methyl-3,4,10,10a-tetrahydro-1H-chromeno[3,2-c]pyridine-4a,10-diol?

Methodological Answer: Optimization involves selecting catalysts, solvents, and reaction conditions. For example, in related chromeno-pyridine derivatives, catalytic p-toluenesulfonic acid improved cyclization efficiency in one-step syntheses . Multi-step routes (e.g., N-oxidation, nitration, and nucleophilic substitution) require careful control of intermediates, as seen in similar pyridine-based syntheses . Reaction monitoring via TLC or HPLC is critical to isolate intermediates and minimize side products .

Q. What analytical techniques are recommended to validate the purity and structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry and stereochemistry, particularly for diastereomers in the chromeno-pyridine scaffold .
  • High-Performance Liquid Chromatography (HPLC): Quantify purity (>99%) and resolve enantiomers using chiral columns .
  • Mass Spectrometry (MS): Verify molecular weight and fragmentation patterns .

Q. How should researchers design biological assays to evaluate this compound’s activity?

Methodological Answer:

  • Enzyme Inhibition Assays: For MAO inhibitors, use fluorometric or spectrophotometric methods with kynuramine as a substrate to measure IC₅₀ values .
  • Cell Viability Assays: Employ MTT or resazurin-based protocols on cancer cell lines (e.g., MCF-7 or HepG2) to assess cytotoxicity .
  • Dose-Response Curves: Test concentrations from 1 nM to 100 μM to establish potency and selectivity .

Advanced Research Questions

Q. How can computational modeling predict the physicochemical properties and bioavailability of this compound?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Assess solubility and membrane permeability using tools like GROMACS .
  • ADMET Prediction: Software like SwissADME or admetSAR evaluates drug-likeness, CYP450 interactions, and oral bioavailability .
  • Docking Studies: AutoDock Vina or Schrödinger Suite models binding affinities to MAO isoforms (e.g., MAO-A vs. MAO-B) .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Batch-to-Batch Variability: Ensure compound purity via HPLC and elemental analysis .
  • Assay Standardization: Use identical cell lines (e.g., ATCC-certified) and control compounds (e.g., clorgyline for MAO-A) .
  • Meta-Analysis: Compare datasets using statistical tools (e.g., R or Python) to identify outliers or confounding variables .

Q. How can structural modifications enhance the compound’s pharmacological profile?

Methodological Answer:

  • Scaffold Hybridization: Introduce piperidine or benzofuran moieties to improve binding kinetics, as demonstrated in related chromeno-pyridines .
  • Stereochemical Tuning: Synthesize enantiomers via chiral catalysts (e.g., BINOL-derived phosphoric acids) to isolate active diastereomers .
  • Prodrug Design: Mask polar groups (e.g., diols) with acetyl or PEGylated units to enhance bioavailability .

Q. What challenges arise in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Process Control: Implement continuous-flow reactors to manage exothermic reactions and improve yield .
  • Solvent Recycling: Use membrane separation technologies (e.g., nanofiltration) to recover expensive solvents like DCM .
  • Particle Engineering: Optimize crystallization conditions (e.g., anti-solvent addition) to control polymorph formation .

Q. How can degradation studies inform formulation stability?

Methodological Answer:

  • Forced Degradation: Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (acid/base) to identify degradation pathways .
  • LC-MS Analysis: Characterize degradation products and propose stabilization strategies (e.g., lyophilization or antioxidant additives) .

Q. What methodologies assess the compound’s toxicity profile?

Methodological Answer:

  • In Silico Toxicity: Use databases like SMCVdb to cross-reference structural analogs and predict hepatotoxicity or mutagenicity .
  • In Vitro Models: Test on primary hepatocytes or zebrafish embryos to evaluate acute toxicity (LC₅₀) .
  • Gene Expression Profiling: RNA-seq identifies dysregulated pathways (e.g., oxidative stress or apoptosis) .

Q. How do heterocyclic systems in this compound influence its bioactivity?

Methodological Answer:

  • π-π Stacking Interactions: The chromeno-pyridine core enhances binding to aromatic residues in enzyme active sites (e.g., MAO’s FAD cofactor) .
  • Hydrogen Bonding: The diol group interacts with catalytic lysine or aspartate residues, as shown in docking studies .
  • Conformational Rigidity: The fused ring system reduces entropy loss upon binding, improving affinity .

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